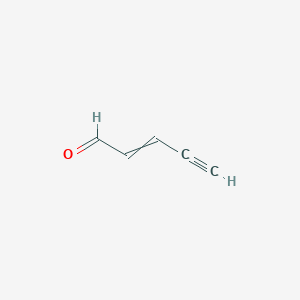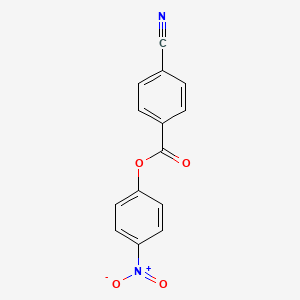
(4-Nitrophenyl) 4-cyanobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl) 4-cyanobenzoate is an organic compound that features both a nitrophenyl and a cyanobenzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 4-cyanobenzoate typically involves the esterification of 4-nitrophenol with 4-cyanobenzoic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or dicyclohexylcarbodiimide (DCC), under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and efficiency in the production process.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 4-Aminophenyl 4-cyanobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl) 4-cyanobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl) 4-cyanobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in reduction reactions, the nitro group is reduced to an amine through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attack the aromatic ring.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenol: Shares the nitrophenyl group but lacks the cyanobenzoate moiety.
4-Cyanobenzoic Acid: Contains the cyanobenzoate group but lacks the nitrophenyl group.
Uniqueness: (4-Nitrophenyl) 4-cyanobenzoate is unique due to the presence of both the nitrophenyl and cyanobenzoate groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a versatile compound in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
32792-60-2 |
|---|---|
Molekularformel |
C14H8N2O4 |
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
(4-nitrophenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C14H8N2O4/c15-9-10-1-3-11(4-2-10)14(17)20-13-7-5-12(6-8-13)16(18)19/h1-8H |
InChI-Schlüssel |
PRWIHEDDSFALTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14680305.png)
![8-Methoxyphenanthro[3,4-d][1,3]dioxole](/img/structure/B14680312.png)
![10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dithiolan]-17-ol](/img/structure/B14680318.png)
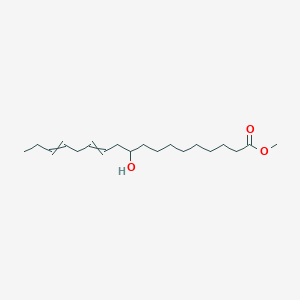

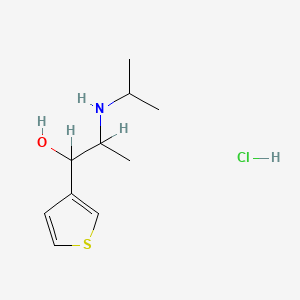
![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)
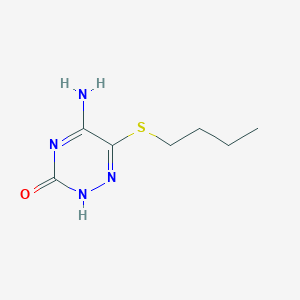
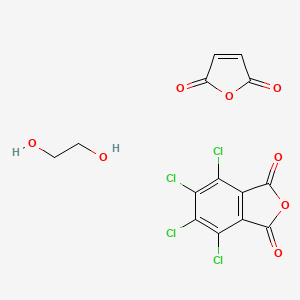

![5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14680368.png)
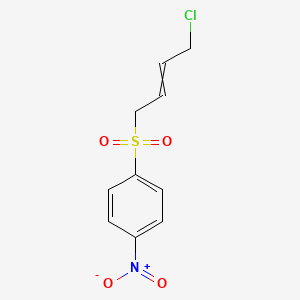
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester](/img/structure/B14680389.png)
